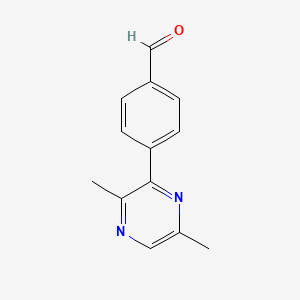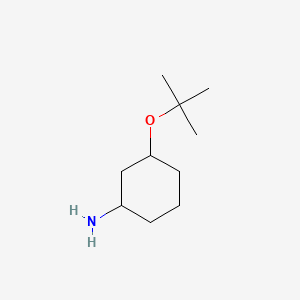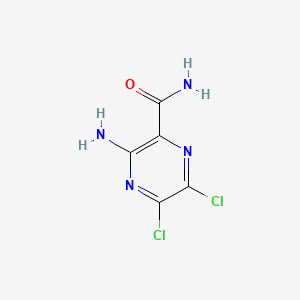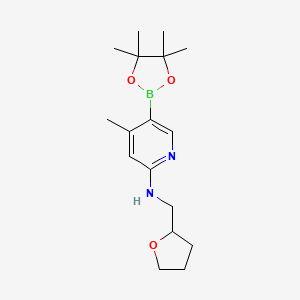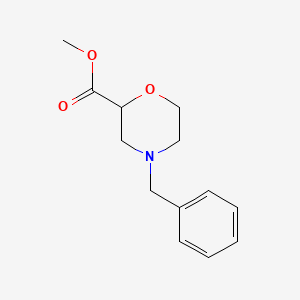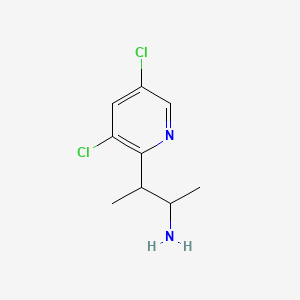
3-(3,5-Dichloropyridin-2-YL)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichloropyridin-2-YL)butan-2-amine, also known as DCYB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCYB is a synthetic compound that belongs to the class of pyridine derivatives and has been extensively studied for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. In cancer cells, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in the growth and survival of cancer cells.
Biochemische Und Physiologische Effekte
3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In addition, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3,5-Dichloropyridin-2-YL)butan-2-amine in lab experiments is its synthetic nature, which allows for precise control over its properties and structure. In addition, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 3-(3,5-Dichloropyridin-2-YL)butan-2-amine in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine. One area of research is the development of new anti-cancer agents based on the structure of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine. Another area of research is the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine's potential use as an anti-inflammatory agent and its effects on the immune system. Finally, the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine's potential use in material science and organic synthesis is an area of research that is currently being explored.
Synthesemethoden
3-(3,5-Dichloropyridin-2-YL)butan-2-amine can be synthesized using various methods, including the Suzuki coupling reaction, which involves the reaction of 3,5-dichloropyridine-2-boronic acid with butan-2-amine in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig coupling reaction and the Sonogashira coupling reaction.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-(3,5-dichloropyridin-2-yl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-5(6(2)12)9-8(11)3-7(10)4-13-9/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTDXMDSQNFJGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichloropyridin-2-YL)butan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

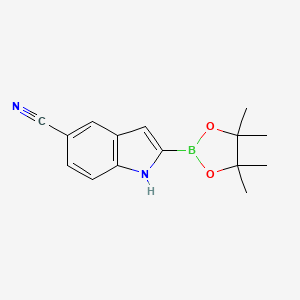
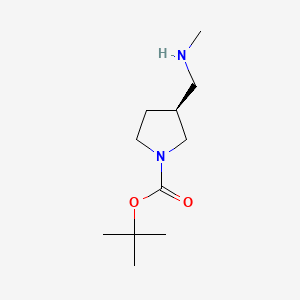
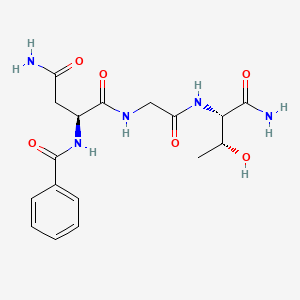
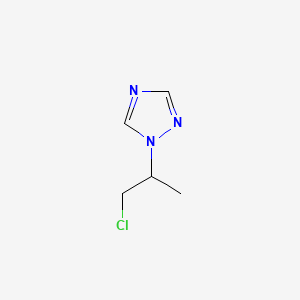
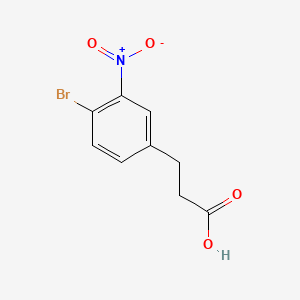
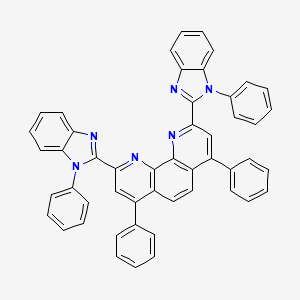
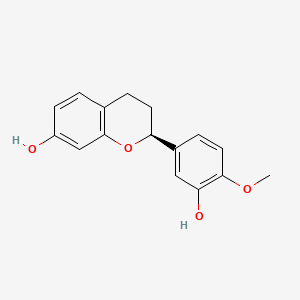
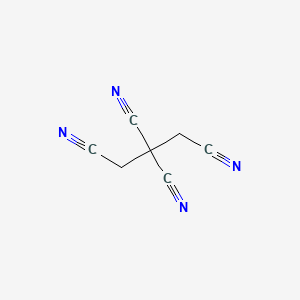
![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)
